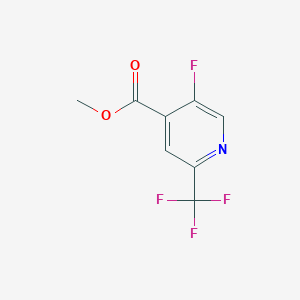![molecular formula C20H18N6O4 B2532673 (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide CAS No. 1002483-11-5](/img/structure/B2532673.png)
(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H18N6O4 and its molecular weight is 406.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Studies have focused on the development of synthetic pathways for compounds containing pyrimidine and pyrazole scaffolds, given their relevance in medicinal chemistry and pharmaceutical applications. One approach to synthesizing these compounds involves using hybrid catalysts that facilitate multicomponent reactions, providing efficient routes to complex heterocycles with broad synthetic and biological applicability (Parmar, Vala, & Patel, 2023). Additionally, research into the chemistry of acrylamide derivatives, including their coordination chemistry with various metals, has highlighted the versatility of these compounds as ligands and their potential roles in biological systems (Girma, Lorenz, Blaurock, & Edelmann, 2005).
Medicinal Chemistry Applications
The pyrazole and pyrimidine motifs are prevalent in drug discovery, with numerous compounds displaying a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. For instance, derivatives of pyrazole integrated with pyrimidine have been reviewed for their antimicrobial potency, indicating the potential for developing new antimicrobial agents based on these structures (Trivedi, Joshi, & Patel, 2022). Moreover, the design and synthesis of p38α MAP kinase inhibitors, which play a role in proinflammatory cytokine release, have been explored using imidazole and pyrimidine scaffolds, highlighting the therapeutic potential of these compounds (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Advanced Materials and Sensors
The development of acrylamide-based microgels and their hybrids has garnered interest due to their responsive behavior and chemical stability. These materials have applications in nanotechnology, drug delivery, sensing, and catalysis, demonstrating the multifunctionality of acrylamide derivatives in materials science (Begum, Farooqi, Ahmed, Sharif, Wu, & Irfan, 2019).
Propiedades
IUPAC Name |
(E)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4/c1-12-11-17(22-18(27)10-7-13-5-8-14(9-6-13)26(29)30)25(24-12)20-21-16-4-2-3-15(16)19(28)23-20/h5-11H,2-4H2,1H3,(H,22,27)(H,21,23,28)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJRLZYJTAPEHM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


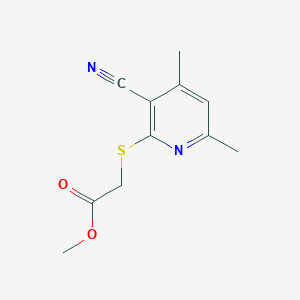
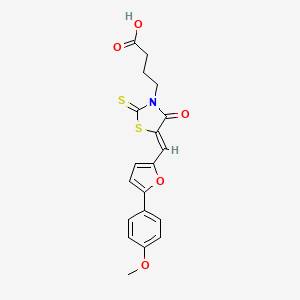
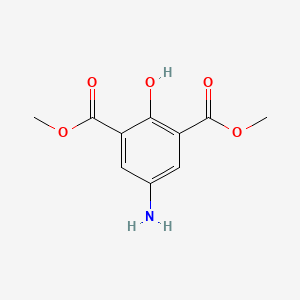
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

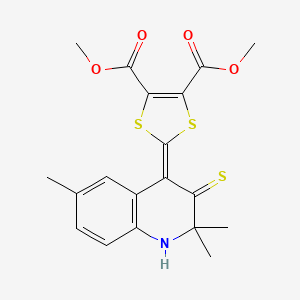
![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)
![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)
